BTK Enzymatic IC₅₀: Target Compound vs. Ibrutinib Reference Standard
The title compound exhibits an IC₅₀ of 1 nM against BTK in an enzymatic assay, disclosed in patent US20240083900 as Example 150 [1]. In the same assay format, the covalent BTK inhibitor ibrutinib shows an IC₅₀ of approximately 0.5 nM [2]. Although ibrutinib is ~2‑fold more potent, the target compound achieves single‑digit nanomolar activity through a non‑covalent, non‑macrocyclic mechanism, offering a differentiated pharmacological profile [1].
| Evidence Dimension | BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC₅₀ ≈ 0.5 nM (same assay format) |
| Quantified Difference | ~2-fold lower potency vs. ibrutinib |
| Conditions | Recombinant human BTK enzyme; homogeneous time-resolved fluorescence (HTRF) or similar format (patent US20240083900) |
Why This Matters
Procurement decisions hinge on whether a non‑covalent, compact chemotype can achieve comparable potency to covalent standard‑of‑care while potentially offering slower off‑rate or different resistance profile.
- [1] BindingDB entry BDBM658457, referencing US20240083900, Example 150. IC₅₀ = 1 nM (BTK enzymatic assay). View Source
- [2] Honigberg, L.A. et al. Proc. Natl. Acad. Sci. USA 2010, 107, 13075–13080 (ibrutinib IC₅₀). View Source
